3,4,7-trimethyl-2-oxo-2H-chromen-5-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate
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Overview
Description
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate typically involves multi-step organic reactions. One common approach is to start with the chromen core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
The next step involves the introduction of the benzyloxycarbonyl group and the cyclohexanecarboxylate moiety. This can be achieved through a series of protection and deprotection steps, followed by coupling reactions using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as column chromatography and recrystallization would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The chromen core can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromen derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl acetate
- 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl propanoate
- 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl butanoate
Uniqueness
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate is unique due to the presence of the benzyloxycarbonyl group and the cyclohexanecarboxylate moiety. These functional groups confer distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C28H31NO6 |
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Molecular Weight |
477.5 g/mol |
IUPAC Name |
(3,4,7-trimethyl-2-oxochromen-5-yl) 4-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C28H31NO6/c1-17-13-23-25(18(2)19(3)26(30)34-23)24(14-17)35-27(31)22-11-9-20(10-12-22)15-29-28(32)33-16-21-7-5-4-6-8-21/h4-8,13-14,20,22H,9-12,15-16H2,1-3H3,(H,29,32) |
InChI Key |
OXARYHQGHPPYCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(=O)C3CCC(CC3)CNC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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